molecular formula C25H29ClN4O4 B13858130 tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13858130
M. Wt: 485.0 g/mol
InChI Key: VYBHGKUIIRWEJP-UHFFFAOYSA-N
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Description

tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with various functional groups replacing the chloropropyl group.

Mechanism of Action

The mechanism of action of tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific structural features, such as the combination of the tert-butyl group, chloropropyl chain, and dihydrobenzoimidazole core. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C25H29ClN4O4

Molecular Weight

485.0 g/mol

IUPAC Name

tert-butyl 3-[3-[3-(3-chloropropyl)-2-oxobenzimidazol-1-yl]propyl]-2-oxobenzimidazole-1-carboxylate

InChI

InChI=1S/C25H29ClN4O4/c1-25(2,3)34-24(33)30-21-13-7-6-12-20(21)29(23(30)32)17-9-16-28-19-11-5-4-10-18(19)27(22(28)31)15-8-14-26/h4-7,10-13H,8-9,14-17H2,1-3H3

InChI Key

VYBHGKUIIRWEJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)CCCCl

Origin of Product

United States

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